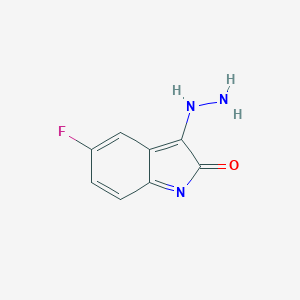

5-Fluoro-3-hydrazonoindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-diazenyl-5-fluoro-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZIGMUYFFWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)O)N=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468168 |

Source

|

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283584-52-1 |

Source

|

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-hydrazonoindolin-2-one

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Fluoro-3-hydrazonoindolin-2-one, a fluorinated isatin derivative of significant interest in medicinal chemistry. The synthesis is primarily achieved through the condensation reaction of 5-fluoroisatin with hydrazine hydrate. This guide outlines the detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.

Experimental Protocols

The synthesis of this compound is a straightforward procedure involving the reaction of 5-fluoroisatin with hydrazine hydrate. Below are two detailed protocols based on established literature.

Protocol 1: Synthesis of this compound

This protocol details the direct reaction of 5-fluoroisatin with hydrazine monohydrate in ethanol.

Materials:

-

5-fluoroisatin (1 mmol)

-

Hydrazine monohydrate (1.5 equivalents)

-

Ethanol (20 mL)

-

Water

Procedure:

-

A mixture of 5-fluoroisatin (1 mmol) and hydrazine monohydrate (1.5 equiv) in ethanol (20 mL) is refluxed for 1 hour.[1]

-

The reaction mixture is then cooled to room temperature.

-

The resulting precipitate is filtered, washed with water, and dried at room temperature in the open air.

-

The final product is recrystallized from ethanol to yield this compound as a yellow solid.[1]

Protocol 2: Alternative Synthesis of this compound

This protocol provides an alternative method for the synthesis, which can be adapted based on available reagents and laboratory conditions.

Materials:

-

5-fluoroisatin (0.01 mol)

-

Hydrazine hydrate

-

Ethanol (30 cm³)

Procedure:

-

5-fluoroisatin is treated with hydrazine hydrate in ethanol.[2]

-

The specific reaction conditions such as temperature and time can be optimized, but typically involve heating the mixture.

-

Upon completion of the reaction, the product precipitates out of the solution.

-

The solid is collected by filtration and can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 76% | [1] |

| Melting Point | 203-204 °C | |

| Appearance | Yellow solid | [1] |

| Molecular Formula | C₈H₆FN₃O | |

| Molecular Weight | 179.15 g/mol |

Spectroscopic Data:

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

| FT-IR (ATR) | 3363, 3136 (N-H), 3034, 2966 (C-H), 1683 (C=O) | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.86-11.03 (s, 1H, indole NH), 8.62-9.01 (s, 1H, azomethine CH=N), aromatic protons observed between 6.55 and 8.22 ppm | [1] |

| ¹³C NMR | Indole C=O carbon resonates at 164.65–165.32 ppm, while the azomethine C=N carbon resonates at 159.12–164.74 ppm. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway

Isatin-hydrazone derivatives have been identified as potent anticancer agents, with some acting as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified potential signaling pathway affected by such compounds.

Caption: Potential mechanism of action via VEGFR-2 inhibition.

References

- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Fluoro-3-Hydrazonoindolin-2-one Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-fluoro-3-hydrazonoindolin-2-one derivatives for researchers, scientists, and drug development professionals.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of derivatives with significant therapeutic potential. Notably, this structural motif is found in Sunitinib, a multi-kinase inhibitor approved for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma.[1][2] This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols for this important class of compounds.

Core Synthesis and Derivatization

The fundamental synthetic route to this compound derivatives involves the condensation of 5-fluoroisatin (5-fluoro-1H-indole-2,3-dione) with a suitable hydrazine or hydrazide derivative. This reaction is typically carried out in a protic solvent such as ethanol or methanol, often with catalytic amounts of a weak acid like acetic acid to facilitate the reaction.

A generalized synthetic scheme is presented below:

Caption: General synthesis of this compound derivatives.

This versatile reaction allows for the introduction of a wide range of substituents (R-groups) by varying the hydrazine derivative, leading to a diverse library of compounds for biological screening.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[3] The antiproliferative activity is often attributed to the inhibition of various protein kinases involved in cancer progression.

Antiproliferative Activity

Several studies have reported the potent antiproliferative activity of these derivatives against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound ID | R-Group | Cancer Cell Line | Average IC50 (µM) | Reference |

| 5b | Thiazol-2-ylmethylene | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 4.37 | [1][4] |

| 5c | 4-Methylthiazol-2-ylmethylene | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 2.53 | [1][4] |

| 7b | (1H-Pyrazol-5-yl)methylene | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 2.14 | [1][4] |

| 10e | 2-(4-Phenylthiazol-2-yl)hydrazono | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 4.66 | [1][4] |

| Sunitinib | N/A | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 8.11 | [1][4] |

Notably, compounds 5c and 7b exhibited superior potency compared to the approved drug Sunitinib in the tested cell lines.[1][4] Further investigation revealed that these compounds can induce cell cycle arrest and affect the levels of phosphorylated retinoblastoma (Rb) protein.[1][4]

Anti-inflammatory Activity

Certain 5-fluoroindolin-2-one derivatives, particularly those incorporating a 4-phenylthiosemicarbazone moiety at the 3-position, have shown potent anti-inflammatory activity through the inhibition of the interleukin-1 receptor (IL-1R).[5][6][7]

| Compound ID | R-Group | Target | IC50 (µM) | Reference |

| 52 | 4-Phenylthiosemicarbazone derivative | IL-1R | 0.09 | [5][6][7] |

| 65 | 4-Phenylthiosemicarbazone derivative | IL-1R | 0.07 | [5][6][7] |

| 78 | Novel 4-phenylthiosemicarbazone derivative | IL-1R | 0.01 | [5][6] |

| 81 | Novel 4-phenylthiosemicarbazone derivative | IL-1R | 0.02 | [5][6] |

These compounds demonstrated significant inhibitory effects on IL-1R-dependent responses at nanomolar concentrations.[5][6]

Signaling Pathways

The anticancer activity of many this compound derivatives is linked to their ability to inhibit receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and cell proliferation. Sunitinib, for example, targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit.[1][2] The inhibitory action of these compounds at the ATP-binding site of the kinase domain prevents downstream signaling cascades.

Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. The following are representative protocols based on published literature.

General Procedure for the Synthesis of this compound Derivatives

Materials:

-

5-Fluoroisatin (1 equivalent)

-

Appropriate hydrazine or hydrazide derivative (1-1.2 equivalents)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of 5-fluoroisatin and the corresponding hydrazine/hydrazide derivative is refluxed in absolute ethanol in the presence of a catalytic amount of glacial acetic acid for a duration of 4-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol).

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A-549, HT-29, ZR-75)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 3-4 hours at 37°C.

-

The MTT-containing medium is removed, and the formed formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for the in vitro MTT antiproliferative assay.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The straightforward and versatile synthesis allows for the creation of diverse chemical libraries. The demonstrated potent antiproliferative and anti-inflammatory activities, often superior to existing drugs, underscore the significant potential of these derivatives in oncology and immunology. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of lead compounds are warranted to advance these promising molecules toward clinical applications.

References

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-3-hydrazonoindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-hydrazonoindolin-2-one is a heterocyclic compound belonging to the isatin class of molecules, which are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound for potential therapeutic applications. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided.

Core Chemical Properties

This compound is a yellow solid with a molecular formula of C₈H₆FN₃O.[1] Its core structure consists of a fluorinated indole ring system with a hydrazono group at the 3-position.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN₃O | [1] |

| Molecular Weight | 179.15 g/mol | |

| CAS Number | 283584-52-1 | [1] |

| Appearance | Yellow solid | |

| Melting Point | 203–204 °C |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3363, 3136 | N-H stretching | |

| 3034, 2966 | C-H stretching | |

| 1683 | C=O stretching | |

| 1585 | C=N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 10.72 | s | NH (indole) | |

| 10.65 | d | NH₂ (amino) | |

| 9.81 | d | NH₂ (amino) | |

| 7.15 | d | Ar-H | |

| 6.97 | m | Ar-H | |

| 6.85 | m | Ar-H |

¹³C NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 162.75 | C=O | |

| 127.0 | C=N | |

| 126.17 | Aromatic C | |

| 121.32 | Aromatic C | |

| 117.43 | Aromatic C-F | |

| 109.93 | Aromatic C | |

| 104.30 | Aromatic C |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Assignment | Reference |

| 161 | [M]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 5-fluoroisatin and hydrazine hydrate.

Experimental Protocol

Materials:

-

5-fluoroisatin (1 equivalent)

-

Hydrazine monohydrate (1.5 equivalents)

-

Ethanol

Procedure:

-

A mixture of 5-fluoroisatin (1 mmol) and hydrazine monohydrate (1.5 equiv) in ethanol (20 mL) is refluxed for 1 hour.

-

The reaction mixture is then cooled to room temperature.

-

The resulting precipitate is filtered, washed with water, and dried at room temperature in the open air.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound as a yellow solid.

Biological Activity

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and antiproliferative effects.

Antimicrobial and Antifungal Activity

Hydrazone derivatives of isatin are known to possess antimicrobial properties. The antimicrobial activity of these compounds can be evaluated using methods such as the cup-plate method against various bacterial and fungal strains.[2]

Experimental Protocol: Cup-Plate Method for Antimicrobial Assay

-

Bacterial or fungal cultures are mixed with a suitable agar medium and poured into sterile petri dishes.

-

Uniform wells are made in the solidified agar using a sterile borer.

-

The test compound, dissolved in a suitable solvent, is added to the wells.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[2]

Antiproliferative Activity

Fluorinated isatin-hydrazone derivatives have been investigated for their in vitro antiproliferative activities against human cancer cell lines, such as lung (A549) and liver (HepG2) cancer cells.

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Living cells with active mitochondrial reductases convert the MTT into formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action

Molecular docking studies on derivatives of this compound suggest that their anticancer activity may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K).[2]

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 5-Fluoro-3-hydrazonoindolin-2-one

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of action of 5-Fluoro-3-hydrazonoindolin-2-one, a key scaffold in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. While research has extensively focused on a variety of derivatives, this guide synthesizes the current understanding of the fundamental biological activities attributed to this chemical core, focusing on kinase inhibition, induction of apoptosis, and cell cycle arrest.

Core Mechanism of Action: A Multi-faceted Approach to Cancer Therapy

The this compound scaffold is a cornerstone for a class of synthetic compounds that exhibit potent anti-proliferative activity across a range of human cancer cell lines. The central mechanism of action is not singular but rather a synergistic combination of three primary effects: broad-spectrum kinase inhibition, robust induction of apoptosis, and significant cell cycle disruption.

Kinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against several receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) that are pivotal in tumor growth, angiogenesis, and cell cycle progression. Notably, this scaffold is the basis for compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and c-Kit, akin to the multi-kinase inhibitor Sunitinib. Furthermore, specific derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle transition.

Induction of Apoptosis

A hallmark of this class of compounds is their ability to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism appears to be the intrinsic mitochondrial pathway. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins, specifically the upregulation of Bax and the downregulation of Bcl-2. This altered Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-9.

Cell Cycle Arrest

This compound derivatives consistently demonstrate the ability to halt cell cycle progression in cancer cells, most commonly at the G2/M phase. This arrest is often linked to the modulation of key cell cycle regulatory proteins. For instance, studies have shown effects on the phosphorylation status of the Retinoblastoma protein (pRb), a critical tumor suppressor that governs the G1/S transition. Additionally, increased expression of p53 and the CDK inhibitor p21 has been observed, further contributing to cell cycle arrest.

Quantitative Data Summary

The anti-proliferative and kinase inhibitory activities of various derivatives of the this compound scaffold have been quantified across numerous studies. The following tables summarize representative IC50 values, providing a comparative overview of their potency.

Table 1: Anti-proliferative Activity (IC50, µM) of Representative 3-Hydrazonoindolin-2-one Derivatives in Human Cancer Cell Lines

| Compound ID | Modification on Hydrazonoindolin-2-one Core | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | MCF-7 (Breast) | Average IC50 (µM) | Reference |

| 5b | 5-Chloro, thiazol-2-ylmethylene | - | - | - | - | 4.37 | [1] |

| 5c | 5-Chloro, furan-2-ylmethylene | - | - | - | - | 2.53 | [1] |

| 7b | 5-Chloro, (1H-pyrazol-5-yl)methylene | - | - | - | - | 2.14 | [1] |

| 10e | 5-Chloro, 2-(4-phenylthiazol-2-yl)hydrazono | - | - | - | - | 4.66 | [1] |

| HI 5 | Specific 3-hydrazonoindolin-2-one scaffold | - | - | - | 1.15 | - | |

| Sunitinib | (Reference Drug) | - | - | - | - | 8.11 | [1] |

Note: Specific IC50 values for each cell line were not always provided in the averaged data.

Table 2: Kinase Inhibitory Activity (IC50) of Representative Derivatives

| Compound ID | Target Kinase | IC50 | Reference |

| HI 5 | CDK2/Cyclin A2 | 49% inhibition at 10 µM | |

| HI 5 | CDK2/Cyclin E | 6.32 µM | |

| 7d | VEGFR-2 | 0.503 µM | [2] |

| 7c | VEGFR-2 | 0.728 µM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the methods used to study them, the following diagrams are provided.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 150 µL of DMSO.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for 24-48 hours. Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with cold PBS.

-

Binding Buffer Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC (5 µL) and Propidium Iodide (PI, 5 µL of a 50 µg/mL solution) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Data Analysis: The cell population is quadrant-gated to differentiate:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following treatment with the test compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on an SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspase-3, pRb, phospho-pRb, β-actin as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.

In Vitro Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, the recombinant kinase (e.g., VEGFR-2, CDK2), a specific substrate peptide, and the test compound at various concentrations are combined in a kinase reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of ATP consumed (or ADP produced) is measured using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the resulting dose-response curve.

Conclusion

The this compound scaffold represents a highly promising platform for the development of targeted anticancer therapies. Its derivatives act through a powerful combination of multi-kinase inhibition, induction of the intrinsic apoptotic pathway, and cell cycle arrest at the G2/M phase. The data and protocols presented in this guide provide a comprehensive overview of the core mechanisms of action and a framework for the continued evaluation and development of this important class of compounds. Further research into specific structure-activity relationships will be crucial in optimizing the potency and selectivity of future drug candidates based on this versatile scaffold.

References

Spectroscopic Deep Dive: Unveiling the Molecular Identity of 5-Fluoro-3-hydrazonoindolin-2-one

For Immediate Release

This technical guide provides an in-depth spectroscopic and analytical examination of 5-Fluoro-3-hydrazonoindolin-2-one, a fluorinated derivative of isatin hydrazone. This class of compounds has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential as kinase inhibitors and anti-cancer agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characteristics, experimental protocols, and potential biological relevance of this compound.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While specific data for the title compound is compiled from available literature, representative data from closely related 5-halo-3-hydrazonoindolin-2-one analogs (chloro and bromo derivatives) are also included for comparative purposes, as they exhibit similar spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) for 5-Fluoro Derivative * | Reported Chemical Shift (δ, ppm) for 5-Chloro Derivative[1] | Reported Chemical Shift (δ, ppm) for 5-Bromo Derivative[1] |

| Isatin-NH | ~12.30 | 11.08 | 11.08 |

| Hydrazone-NH | ~10.74 | - | - |

| Isatin H-4 | ~7.63 (dd) | 7.79 (s) | 7.93 (s) |

| Isatin H-6 | ~7.15 (m) | 7.52 (dd) | 7.61 (d) |

| Isatin H-7 | ~6.90 (dd) | 6.93 (d) | 6.89 (d) |

| Hydrazone CH | ~5.53 (s) | 8.82 (s, for thiazol-2-ylmethylene derivative) | 8.81 (s, for thiazol-2-ylmethylene derivative) |

*Expected shifts are based on data for a pyrimidine derivative of this compound[2]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for 5-Fluoro Derivative | Reported Chemical Shift (δ, ppm) for 5-Chloro Derivative[1] | Reported Chemical Shift (δ, ppm) for 5-Bromo Derivative[1] |

| C=O | ~164.6 | 164.4 | 164.2 |

| C=N | ~162.5 | 163.2 (for thiazol-2-ylmethylene derivative) | 163.2 (for thiazol-2-ylmethylene derivative) |

| C-5 (with Halogen) | ~151.3 (d, ¹JCF) | 128.4 | 118.3 |

| Isatin Aromatic Carbons | 112.7 - 140.8 | 113.1, 117.6, 126.4, 134.1, 144.7 | 125.9, 130.4, 131.7, 136.9, 145.1 |

Table 3: FT-IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Absorption/Peak | Interpretation |

| FT-IR (cm⁻¹)[1] | ~3200-3300 | N-H stretching (Isatin and Hydrazone) |

| ~1710-1730 | C=O stretching (Amide) | |

| ~1610-1620 | C=N stretching (Hydrazone) | |

| Mass Spectrometry (m/z) | [M+H]⁺ or [M]⁺ | Molecular Ion Peak |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the standard experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 5-fluoroisatin and a hydrazine derivative.[2]

Materials:

-

5-Fluoroisatin

-

Hydrazine hydrate or a substituted hydrazine

-

Methanol or Ethanol

-

Catalytic amount of acetic acid (optional)

Procedure:

-

Dissolve 5-fluoroisatin in a suitable solvent such as methanol or ethanol.

-

Add an equimolar amount of the hydrazine derivative to the solution.

-

If required, add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the desired product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to the compound's solubility.

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and both ¹H and ¹³C NMR spectra are recorded at room temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: An FT-IR spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr pellet.

-

Procedure: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a common method.

-

Procedure: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer to determine the mass-to-charge ratio of the molecular ion.

Biological Context and Signaling Pathways

Isatin hydrazone derivatives have been extensively studied for their potential to modulate various cellular signaling pathways, particularly those implicated in cancer progression. These compounds have shown inhibitory activity against several receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[3] Inhibition of these kinases can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinases by this compound.

The diagram above illustrates a plausible mechanism of action where this compound acts as an inhibitor of receptor tyrosine kinases at the cell membrane. This inhibition blocks the activation of downstream signaling pathways, which in turn affects the activity of transcription factors in the nucleus. Consequently, the expression of genes involved in cell proliferation, survival, and angiogenesis is altered. Furthermore, the disruption of these signaling cascades can modulate the activity of apoptosis-related proteins, potentially leading to programmed cell death in cancer cells.

Experimental Workflow

The systematic investigation of novel compounds like this compound follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the synthesis and evaluation of a novel compound.

This workflow begins with the chemical synthesis of the target compound, followed by rigorous purification and structural confirmation using various spectroscopic methods. Once the compound's identity and purity are established, it undergoes in vitro biological screening to assess its activity. Promising candidates are then subjected to more detailed mechanism of action studies to elucidate their biological effects at the molecular level. The final step involves a thorough analysis and interpretation of all collected data.

This guide provides a foundational understanding of the spectroscopic and analytical profile of this compound. The presented data and protocols are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

References

An In-depth Technical Guide to 5-Fluoro-3-hydrazonoindolin-2-one (CAS: 283584-52-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-hydrazonoindolin-2-one is a heterocyclic organic compound belonging to the isatin derivative family. The indolin-2-one core is a prominent scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules, including approved anticancer drugs like Sunitinib, a multi-kinase inhibitor that also features a 5-fluoro-substituted indolin-2-one moiety.[1][2] The introduction of a hydrazono group at the 3-position of the indolin-2-one ring system has been a key strategy in the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols for this compound, positioning it as a valuable building block and a compound of interest for further investigation in drug discovery.

Chemical Properties and Synthesis

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 283584-52-1 | N/A |

| Molecular Formula | C₈H₆FN₃O | N/A |

| Molecular Weight | 179.15 g/mol | N/A |

| IUPAC Name | 5-fluoro-3-(hydrazineylidene)indolin-2-one | N/A |

| Appearance | Likely a colored solid (based on related compounds) | N/A |

| Purity | Typically >95% for commercially available samples | N/A |

Synthesis

The synthesis of this compound is achieved through a condensation reaction between 5-fluoroindoline-2,3-dione (also known as 5-fluoroisatin) and hydrazine hydrate.[3][4] This reaction is a common and efficient method for the preparation of 3-hydrazonoindolin-2-one derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-fluoroindoline-2,3-dione (1 equivalent)

-

Hydrazine hydrate (1.2 - 2 equivalents)

-

Methanol or Ethanol

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoroindoline-2,3-dione in methanol or ethanol.

-

Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold methanol or ethanol, and dried to yield this compound.

Logical Relationship: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Biological Activity and Potential Therapeutic Applications

The primary therapeutic potential of this compound and its derivatives lies in their anticancer properties. The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition. While specific data for the parent compound is limited in publicly available literature, extensive research on closely related derivatives suggests that it likely acts as an inhibitor of various protein kinases involved in cancer cell proliferation and angiogenesis.

Anticancer Activity

Hydrazonoindolin-2-one derivatives have demonstrated potent anti-proliferative activity against a range of human cancer cell lines.[5] The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

3.1.1. Potential Molecular Targets

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Many indolin-2-one derivatives are potent VEGFR-2 inhibitors.[6][7]

-

Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential enzymes that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. CDK2, in particular, is crucial for the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[8][9]

3.1.2. Quantitative Data for Related Hydrazonoindolin-2-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | A549 (Lung) | >50 | [5] |

| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | HT-29 (Colon) | >50 | [5] |

| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | ZR-75 (Breast) | >50 | [5] |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 | [10] |

| 1-Benzyl-5-bromo-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 7.17 | [10] |

| A 3-hydrazonoindolin-2-one derivative (HI 5) | MCF-7 (Breast) | 1.15 |

3.1.3. Signaling Pathways

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: VEGFR-2 signaling cascade and inhibition point.

CDK2 Signaling Pathway and Point of Inhibition

Caption: CDK2 regulation of the G1/S cell cycle transition.

Antimicrobial Activity

Isatin and its derivatives have been reported to possess a broad spectrum of antimicrobial activities. While specific minimum inhibitory concentration (MIC) values for this compound are not well-documented, related fluorinated indolinone derivatives have shown activity against various bacterial strains.[11] The presence of the fluorine atom can enhance the antimicrobial potency of organic molecules. Further investigation is required to determine the specific antimicrobial spectrum and efficacy of this compound.

Quantitative Data for Related Fluorinated Indolin-2-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| A tetralone-based 5-fluoroindole hybrid | E. coli | 12.5 | [11] |

| A tetralone-based 5-fluoroindole hybrid | S. aureus | 25 | [11] |

| A tetralone-based 5-fluoroindole hybrid | S. typhi | 50 | [11] |

| A tetralone-based 5-fluoroindole hybrid | M. tuberculosis | 50 | [11] |

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for researchers to evaluate the biological activity of this compound.

In Vitro Kinase Inhibition Assay

Experimental Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: VEGFR-2 or CDK2 Kinase Inhibition Assay (Luminescence-based)

Materials:

-

Recombinant human VEGFR-2 or CDK2/Cyclin A2 enzyme

-

Kinase assay buffer

-

ATP

-

Specific kinase substrate (e.g., a synthetic peptide)

-

This compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

-

In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor or vehicle control (for no-inhibitor wells).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value by plotting the data using a suitable software.

Cell-Based Assays

4.2.1. Cell Proliferation (MTT) Assay

Experimental Workflow: MTT Assay

Caption: Workflow for a cell proliferation (MTT) assay.

Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[12][13][14]

4.2.2. Cell Cycle Analysis

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][15][16][17]

4.2.3. Apoptosis Assay

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10][18][19]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis and the established biological importance of the indolin-2-one core make it an attractive starting point for medicinal chemistry campaigns. The likely mechanism of action, through the inhibition of key protein kinases such as VEGFR-2 and CDK2, aligns with current strategies in cancer drug discovery. This technical guide provides a foundational understanding and practical protocols for researchers to further explore the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the specific biological activities and quantitative potency of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. assaygenie.com [assaygenie.com]

- 18. scispace.com [scispace.com]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

The Structure-Activity Relationship of 5-Fluoro-Isatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged bicyclic indole structure, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities. The strategic incorporation of a fluorine atom at the 5-position of the isatin ring often enhances its pharmacological properties, including increased lipophilicity, improved metabolic stability, and modulated binding affinity to biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoro-isatin derivatives, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibitory activities. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided.

Core Structure and Modifications

The fundamental 5-fluoro-isatin core (5-fluoro-1H-indole-2,3-dione) offers several key positions for chemical modification, primarily at the N1 and C3 positions. These modifications have a profound impact on the biological activity of the resulting derivatives.

-

N1-Substitution: Alkylation, arylation, or the introduction of various heterocyclic moieties at the N1 position significantly influences the molecule's lipophilicity and steric properties, thereby affecting its interaction with target proteins.

-

C3-Substitution: The highly reactive C3-carbonyl group is a common site for derivatization, readily undergoing condensation reactions with amines and hydrazines to form Schiff bases, hydrazones, and thiosemicarbazones. These modifications are crucial for the diverse biological activities observed.

Anticancer Activity

5-Fluoro-isatin derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis through caspase activation and the inhibition of key kinases involved in cancer cell proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 5-fluoro-isatin derivatives against different cancer cell lines.

| Derivative Type | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-Hydrazone | 4-Nitrobenzylidene at C3 | A549 (Lung) | 42.43 | [1] |

| Isatin-Hydrazone | 4-Nitrobenzylidene at C3 | HepG2 (Liver) | 48.43 | [1] |

| Isatin-Hydrazone | 3-Hydroxy-4-methoxybenzylidene at C3 | A549 (Lung) | 115.00 | [1] |

| Isatin-Hydrazone | 4-Fluorobenzylidene at C3 | HepG2 (Liver) | 107.90 | [1] |

| Isatin-Hydrazone | 4-Methoxybenzylidene at C3 | HepG2 (Liver) | 152.90 | [1] |

| Isatin-Quinazoline Hybrid | 2,6-Dichloro substituent | MDA-MB-231 (Breast) | More potent than 5-Fluorouracil (IC50 = 8.704 µM) | |

| N-Benzyl Isatin | ortho-Fluoro-benzyl at N1 | HuTu 80 (Duodenal) | Moderate activity | [2] |

| N-Benzyl Isatin | ortho-Chloro-benzyl at N1 | HuTu 80 (Duodenal) | Moderate activity | [2] |

| N-Benzyl Isatin | 2-Chloro-6-fluoro-benzyl at N1 | HuTu 80 (Duodenal) | Highest activity among tested N-benzyl derivatives | [2] |

| Imine Derivative | General | HepG2, HCT-116, CACO, MCF-7 | <10–100 | [3][4] |

| Moxifloxacin-Isatin Hybrid | 1,2,3-Triazole linker at N1 | HepG2, MCF-7, DU-145 | 32-77 | [4] |

Anticancer SAR Insights:

-

Substitution at C3: The nature of the substituent at the C3 position is a critical determinant of anticancer activity. The introduction of hydrazone moieties with specific aromatic substitutions, such as a 4-nitrobenzylidene group, has shown notable cytotoxicity against lung and liver cancer cell lines.[1]

-

Substitution at N1: N-benzylation of the isatin core, particularly with electron-withdrawing groups on the benzyl ring (e.g., fluoro and chloro substituents), appears to enhance cytotoxic effects.[2]

-

Hybrid Molecules: Hybrid molecules combining the 5-fluoro-isatin scaffold with other pharmacophores, such as quinazolines and moxifloxacin, have demonstrated potent antiproliferative activities, sometimes exceeding that of the reference drug 5-fluorouracil.[3][4]

Signaling Pathway: Caspase-Mediated Apoptosis

A key mechanism of action for the anticancer activity of many 5-fluoro-isatin derivatives is the induction of apoptosis. This programmed cell death is often executed by a cascade of cysteine-aspartic proteases known as caspases.

References

- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

Potential Therapeutic Targets of the 5-Fluoro-3-hydrazonoindolin-2-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-3-hydrazonoindolin-2-one core structure is a key pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. While direct biological data on the unsubstituted parent compound is limited in publicly available literature, numerous derivatives built upon this scaffold have demonstrated significant anti-proliferative and enzyme inhibitory activities. This technical guide consolidates the existing research on these derivatives to illuminate the potential therapeutic targets of the this compound scaffold. The primary mechanism of action for this class of compounds appears to be the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This document will provide an in-depth overview of these targets, quantitative efficacy data, detailed experimental protocols for assessing activity, and visualizations of relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets

Research into derivatives of the this compound scaffold has identified several key protein kinases as potential therapeutic targets. These enzymes are pivotal in controlling cell growth, proliferation, and survival.

Receptor Tyrosine Kinases (RTKs)

Many isatin-hydrazone derivatives have shown potent inhibitory activity against receptor tyrosine kinases involved in angiogenesis and tumor progression.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can starve tumors of their blood supply.

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival.[1]

-

FMS-like Tyrosine Kinase-3 (FLT-3): A key target in acute myeloid leukemia (AML), where activating mutations in FLT-3 are common.[1]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and DNA replication.[2][3] Its inhibition is a promising strategy for halting the proliferation of cancer cells.

Data Presentation: In Vitro Efficacy of Key Derivatives

The following tables summarize the in vitro biological activity of several key isatin-hydrazone derivatives, providing a quantitative basis for their therapeutic potential.

Table 1: Kinase Inhibitory Activity of Isatin-Hydrazone Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | EGFR | 0.269 | [1] |

| VEGFR-2 | 0.232 | [1] | |

| FLT-3 | 1.535 | [1] | |

| CDK2 | 0.245 | [2] | |

| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | EGFR | 0.369 | [1] |

| VEGFR-2 | 0.266 | [1] | |

| CDK2 | 0.300 | [2] |

Table 2: Anti-proliferative Activity of Isatin-Hydrazone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one | MCF7 | Breast Adenocarcinoma | 1.51 ± 0.09 | [2] |

| 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one | MCF7 | Breast Adenocarcinoma | 3.56 ± 0.31 | [2] |

| 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono)indolin-2-one | A-549 | Lung Cancer | >50 | [4] |

| HT-29 | Colon Cancer | 4.37 | [4] | |

| ZR-75 | Breast Cancer | 4.37 | [4] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[6]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][6]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified recombinant kinase.

-

Specific kinase substrate (peptide or protein).

-

Kinase assay buffer.

-

ATP solution.

-

Test compound dilutions.

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

White opaque 384-well plates.

-

Luminometer plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer (often containing a small percentage of DMSO).

-

Kinase Reaction Setup: In a 384-well plate, add the following to each well:

-

Test compound dilution or vehicle control.

-

Kinase enzyme solution.

-

Mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[8]

-

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[8]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]

-

ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[9]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: CDK2 Regulation of the G1/S Cell Cycle Transition.

Experimental Workflow

References

- 1. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism [mdpi.com]

- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-3-hydrazonoindolin-2-one in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isatin scaffold is a prominent pharmacophore in the development of anticancer agents, with derivatives like Sunitinib (a 5-fluoro-3-substituted isatin derivative) being clinically approved for treating various cancers.[1][2][3] The 3-hydrazonoindolin-2-one moiety, a derivative of isatin, represents a promising class of compounds with diverse biological activities, particularly in oncology.[4] The incorporation of a fluorine atom at the C-5 position of the indolin-2-one ring is a common strategy to enhance the anticancer activity of these compounds.[5] This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives in anticancer research.

Mechanism of Action

Derivatives of 3-hydrazonoindolin-2-one exert their anticancer effects through various mechanisms, primarily by inhibiting protein kinases involved in tumor progression and by inducing apoptosis.

-

Kinase Inhibition : Many isatin-based compounds, including hydrazonoindolin-2-one derivatives, function as multi-kinase inhibitors. They often target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][6] Inhibition of these signaling pathways can disrupt tumor angiogenesis, proliferation, and metastasis.[7] Sunitinib, a well-known 5-fluoro-isatin derivative, targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit.[1][2]

-

Induction of Apoptosis : Several studies have demonstrated that hydrazonoindolin-2-one derivatives can induce apoptosis in cancer cells. This is often characterized by the activation of caspases (like caspase-3 and caspase-9), an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein.[7][8][9][10] Some compounds have also been shown to cause cell cycle arrest.[9][11]

Data Presentation

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In Vitro Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives

| Compound ID | Modification on Hydrazono Moiety | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5b | 5-Chloro-thiazol-2-ylmethylene | A-549 (Lung) | 4.37 (Avg) | Sunitinib | 8.11 (Avg) |

| 5c | Thiazol-2-ylmethylene | HT-29 (Colon) | 2.53 (Avg) | Sunitinib | 8.11 (Avg) |

| 7b | 1H-pyrazol-5-ylmethylene | ZR-75 (Breast) | 2.14 (Avg) | Sunitinib | 8.11 (Avg) |

| 10e | 2-(4-phenylthiazol-2-yl)hydrazono | A-549 (Lung) | 4.66 (Avg) | Sunitinib | 8.11 (Avg) |

| 7d | 5-Chloro-indolin-2-one | A-549 (Lung) | 3.39 (Avg) | Sunitinib | 8.11 (Avg) |

| 7e | 5-Bromo-indolin-2-one | HT-29 (Colon) | 2.37 (Avg) | Sunitinib | 8.11 (Avg) |

Data synthesized from multiple sources, showcasing superior or comparable activity to the reference drug Sunitinib.[1][2][3][11]

Table 2: Activity against Multidrug-Resistant (MDR) Cancer Cell Lines

| Compound ID | Modification on Hydrazono Moiety | MDR Cancer Cell Line | IC50 (µM) |

| 7b | 1H-pyrazol-5-ylmethylene | NCI-H69AR (Lung) | 16 |

| 10e | 2-(4-phenylthiazol-2-yl)hydrazono | NCI-H69AR (Lung) | 16 |

These compounds demonstrate efficacy against cancer cells that have developed resistance to other chemotherapeutic agents.[1][11]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a common two-step synthesis for creating a library of this compound derivatives for screening.

Step 1: Synthesis of 3-hydrazonoindolin-2-one intermediate

-

Dissolve 5-fluoro-indoline-2,3-dione in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated 3-hydrazonoindolin-2-one by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Condensation with Aldehydes or Ketones

-

Suspend the 3-hydrazonoindolin-2-one intermediate in methanol or ethanol.

-

Add the desired aldehyde or ketone (e.g., substituted benzaldehydes, heteroaromatic aldehydes).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for several hours.[3]

-

Monitor the reaction progress using TLC.

-

After completion, cool the mixture. The product will precipitate out of the solution.

-

Filter the solid product, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure derivative.[3]

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the synthesized compounds against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A-549, HT-29, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib or Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to investigate if the compound's cytotoxic effect is due to apoptosis induction or cell cycle arrest.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis:

-

Treat cells as described for the apoptosis assay.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Signaling Pathways

The anticancer activity of this compound derivatives is often linked to the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

This diagram illustrates a plausible mechanism where a this compound derivative inhibits VEGFR, leading to downstream suppression of the pro-survival PI3K/Akt pathway. This, in turn, downregulates the anti-apoptotic protein Bcl-2, allowing the pro-apoptotic protein Bax to activate the caspase cascade, ultimately resulting in programmed cell death (apoptosis).

Conclusion

This compound serves as a valuable scaffold in anticancer drug discovery. Its derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including those resistant to standard therapies. The primary mechanisms of action involve the inhibition of crucial tyrosine kinases and the induction of apoptosis. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of these promising anticancer agents.

References

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Fluoro-3-hydrazonoindolin-2-one as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction